4-Bromo-3,5-dimethylaniline

Overview

Description

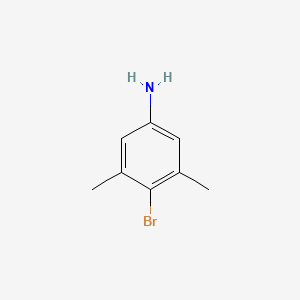

4-Bromo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylaniline typically involves the bromination of 3,5-dimethylaniline. One common method includes the following steps:

Starting Material: 3,5-dimethylaniline is dissolved in ice-cold dichloromethane.

Acylation: Trifluoroacetic anhydride is added to the solution, and the mixture is stirred for 30 minutes.

Bromination: Bromine is slowly added to the reaction mixture over 5 minutes.

Work-Up: The reaction mixture is subjected to aqueous work-up and drying in vacuo.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

Electrophilic Substitution: Products depend on the electrophile used.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Scientific Research Applications

4-Bromo-3,5-dimethylaniline is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

4-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups on the nitrogen atom.

3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.

4-Bromo-2,6-dimethylaniline: Similar structure but with bromine and methyl groups at different positions.

Uniqueness: 4-Bromo-3,5-dimethylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. The presence of both bromine and methyl groups at specific positions on the benzene ring makes it a valuable intermediate in various chemical syntheses.

Biological Activity

4-Bromo-3,5-dimethylaniline (CAS No. 59557-90-3) is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the para position and two methyl groups at the meta positions of the aniline ring. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- Solubility : Soluble in organic solvents; low aqueous solubility (0.0419 mg/ml) .

- Log P (Partition Coefficient) : 2.73, indicating moderate lipophilicity which affects its absorption and distribution in biological systems .

Synthesis

This compound can be synthesized through various methods, including:

- Reductive Amination : From 4-bromo-3,5-dimethylnitrobenzene using iron and ammonium chloride.

- Bromination : Of 3,5-dimethylaniline in dichloromethane with bromine .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of brominated anilines have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival .

A study focusing on the bromodomain interactions found that certain substituted anilines can act as competitive inhibitors of histone acetylation, which is critical in cancer progression. The ability of this compound to mimic acetylated lysine residues suggests potential as a therapeutic agent targeting bromodomain-containing proteins .

Enzyme Inhibition

This compound has been identified as a CYP1A2 inhibitor, which plays a role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

| Enzyme | Inhibition |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Toxicological Profile

While specific toxicological data on this compound is limited, similar compounds have shown potential neurotoxic and carcinogenic effects due to their ability to form reactive intermediates . Safety data sheets indicate it may cause irritation upon contact with skin or eyes .

Case Studies

-

Case Study on Antiproliferative Activity :

A study evaluated the antiproliferative effects of various substituted anilines against human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. The mechanism was attributed to the disruption of cellular signaling pathways critical for tumor growth. -

Case Study on Drug Interaction :

An investigation into drug interactions highlighted the role of CYP1A2 inhibition by this compound, demonstrating altered clearance rates for caffeine and other CYP1A2 substrates in vivo. This underscores the importance of understanding metabolic pathways when developing new therapeutic agents.

Properties

IUPAC Name |

4-bromo-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBPXDJLNYCSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495578 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-90-3 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.